Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate
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Overview
Description
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is an organosilicon compound with the molecular formula C7H13ClO2Si. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a prop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate typically involves the reaction of ethyl prop-2-enoate with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Hydrolysis: The silyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, and the reactions are carried out in non-polar solvents like dichloromethane or chloroform.
Major Products Formed
Substitution Reactions: Products include ethyl 3-[substituted(dimethyl)silyl]prop-2-enoates.
Addition Reactions: Products include ethyl 3-[chloro(dimethyl)silyl]-2-bromo-propanoate or ethyl 3-[chloro(dimethyl)silyl]-2-chloropropanoate.
Hydrolysis: The major product is ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate.
Scientific Research Applications
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate involves the reactivity of the chloro(dimethyl)silyl group and the prop-2-enoate moiety. The chloro group can undergo nucleophilic substitution, while the double bond in the prop-2-enoate moiety can participate in addition reactions. The silyl group can also be hydrolyzed to form silanols, which can further react to form siloxanes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[methoxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[ethoxy(dimethyl)silyl]prop-2-enoate
Uniqueness
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is unique due to the presence of the chloro group, which makes it highly reactive in nucleophilic substitution reactions.
Properties
CAS No. |
143308-31-0 |
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Molecular Formula |
C7H13ClO2Si |
Molecular Weight |
192.71 g/mol |
IUPAC Name |
ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C7H13ClO2Si/c1-4-10-7(9)5-6-11(2,3)8/h5-6H,4H2,1-3H3 |
InChI Key |
YMWUDOCECLTRIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C[Si](C)(C)Cl |
Origin of Product |
United States |
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